molecular formula C27H19N5 B8771010 4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine

4-phenyl-N-(1-phenyl-1H-benzimidazol-5-yl)phthalazin-1-amine

Cat. No. B8771010
M. Wt: 413.5 g/mol
InChI Key: BGBFOSNZAXCYIN-UHFFFAOYSA-N
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Patent
US09012217B2

Procedure details

A solution of 1-chloro-4-phenylphthalazine (156 mg, 0.65 mmol) and 5-amino-1-phenylbenzimidazole (4) (105 mg, 0.5 mmol) in i-PrOH (10 mL) is stirred at 95° C. under argon for 2 h. The reaction mixture is concentrated, diluted with sat. NaHCO3 (15 mL), and extracted with CHCl3 (100 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (1% to 9% methanol/ethyl acetate) to give 206 mg (99%) of 5 as an orange solid, mp 265° C. IR 3285, 2842, 1615, 1476 cm−1; 1H NMR (CDCl3) δ 7.45-7.61 (m, 5H, 1-PhH), 7.62-7.77 (m, 6H, 4′-C6H5, 7-BenzimidH), 7.82 (dd, J=8.7, 2.1 Hz, 1H, 6-BenzimidH), 7.86-7.90 (m, 1H, 5′-PhthH), 7.91-7.98 (m, 1H, 6′-PhthH), 8.00-8.08 (m, 1H, 7′-PhthH), 8.50 (d, J=2.1 Hz, 1H, 4-BenzimidH), 8.56 (s, 1H, 2-BenzimidH), 8.72 (d, J=8.7 Hz, 1H, 8′-PhthH), 9.37 ppm (s, 1H, NH).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:4][N:3]=1.[NH2:18][C:19]1[CH:33]=[CH:32][C:22]2[N:23]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:24]=[N:25][C:21]=2[CH:20]=1>CC(O)C>[C:26]1([N:23]2[C:22]3[CH:32]=[CH:33][C:19]([NH:18][C:2]4[C:11]5[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=5)[C:5]([C:12]5[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=5)=[N:4][N:3]=4)=[CH:20][C:21]=3[N:25]=[CH:24]2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
105 mg
Type
reactant
Smiles
NC1=CC2=C(N(C=N2)C2=CC=CC=C2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with sat. NaHCO3 (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (100 mL)
WASH
Type
WASH
Details
The extract is washed (brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (1% to 9% methanol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC2=C1C=CC(=C2)NC2=NN=C(C1=CC=CC=C21)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 206 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.